molecular formula C22H21NO5 B2750835 5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-14-9

5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2750835
CAS No.: 1021060-14-9
M. Wt: 379.412
InChI Key: MMIHVBDUZDJELR-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C22H21NO5 and its molecular weight is 379.412. The purity is usually 95%.
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Biological Activity

5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyran ring with a carboxamide group and methoxy substituents, which contribute to its biological properties. Its molecular formula is C16H17NO5C_{16}H_{17}NO_5, and it has a molecular weight of 303.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Src Kinase Inhibition : Src family kinases (SFKs) are implicated in cancer progression. The compound has been synthesized and evaluated for its ability to inhibit these kinases, which may contribute to its anticancer properties .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells .

In Vitro Studies

In vitro evaluations have indicated that this compound demonstrates significant inhibitory effects on cancer cell lines. The compound was tested against various human cancer cell lines, showing promising results in reducing cell viability.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

These results indicate that the compound may serve as a potential lead in the development of anticancer agents.

Case Studies

  • Case Study on Src Kinase Inhibition : A study focused on the synthesis and evaluation of various derivatives of this compound revealed that certain modifications enhance its inhibitory activity against Src kinases, suggesting a structure-activity relationship that could guide future drug design .
  • Antioxidant Potential : Another investigation assessed the compound's ability to scavenge free radicals using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical activity, supporting its potential use as an antioxidant agent in therapeutic applications .

Scientific Research Applications

Research indicates that 5-(benzyloxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines. The mechanisms of action may include:
    • Induction of apoptosis in cancer cells.
    • Inhibition of specific enzymes crucial for cancer cell survival.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in critical cellular processes. This property is especially relevant in the context of cancer therapy, where targeting metabolic pathways can lead to reduced tumor growth.

Anticancer Studies

A series of studies have evaluated the efficacy of this compound against different cancer cell lines:

StudyCell LineIC50 (µM)Mechanism
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition
  • A549 Cell Line Study : In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study : Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
  • HeLa Cell Line Study : Studies on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-26-19-10-6-5-9-17(19)11-12-23-22(25)20-13-18(24)21(15-28-20)27-14-16-7-3-2-4-8-16/h2-10,13,15H,11-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIHVBDUZDJELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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